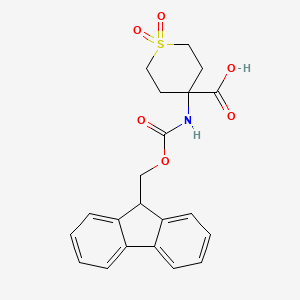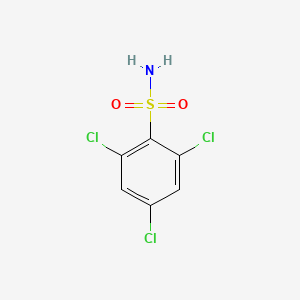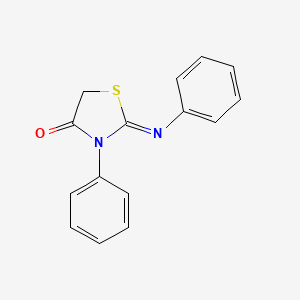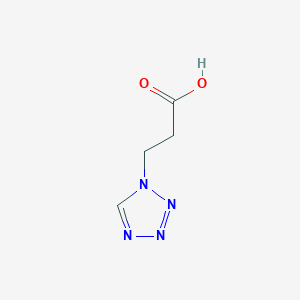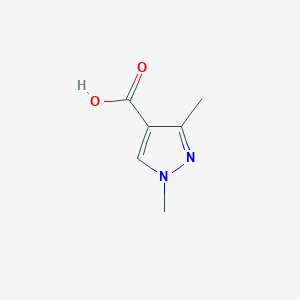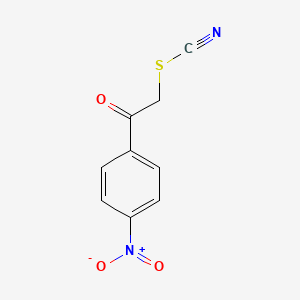
4-Nitrophenacyl thiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitrophenacyl thiocyanate is a chemical compound with the molecular formula C9H6N2O3S . It is used for research and development purposes .
Synthesis Analysis
The synthesis of 4-Nitrophenacyl thiocyanate involves several synthesis methods . The reaction conditions include performing the reaction in acetonitrile at 45 degrees Celsius for 3 hours .Molecular Structure Analysis
The molecular structure of 4-Nitrophenacyl thiocyanate is represented by the InChI code 1S/C9H6N2O3S/c10-6-15-5-9(12)7-1-3-8(4-2-7)11(13)14/h1-4H,5H2 . The molecular weight of the compound is 222.22 .Physical And Chemical Properties Analysis
4-Nitrophenacyl thiocyanate has a molecular weight of 222.22 . It is recommended to be stored at a temperature between 2 to 8 degrees Celsius .Applications De Recherche Scientifique
Antibacterial and Antiparasitic Applications
4-Nitrophenacyl thiocyanate: has been identified as a compound with potential antibacterial and antiparasitic activities . Its ability to introduce SCN groups into parent molecules makes it valuable for constructing small organic molecules that can inhibit the growth of harmful microorganisms.
Anticancer Research
Thiocyanate derivatives, including those derived from 4-Nitrophenacyl thiocyanate , show promise in anticancer research . They can be used to synthesize compounds that may interfere with cancer cell proliferation or survival.
Food Preservation Technology
In the food industry, thiocyanates are used to inhibit microbial growth in products like raw milk . 4-Nitrophenacyl thiocyanate could be explored for its efficacy and safety in food preservation applications.
Medical Research: Myocardial Protection
Thiocyanates have been studied for their protective effects against myocardial ischemia-reperfusion injury . As a thiocyanate derivative, 4-Nitrophenacyl thiocyanate may have applications in developing treatments to reduce heart tissue damage after heart attacks.
Biotechnology: Inhibitors of Mycobacterial Proteins
In biotechnological research, benzoylphenyl thiocyanates, which are structurally related to 4-Nitrophenacyl thiocyanate , have been found to inhibit mycobacterial resuscitation promoting factor B protein . This suggests potential use in combating tuberculosis.
Material Science: Synthesis of Sulfur-Containing Compounds
4-Nitrophenacyl thiocyanate: serves as a synthetic intermediate in material science for accessing valuable sulfur-containing compounds . This is crucial for developing new materials with specific properties.
Analytical Chemistry: Colorimetric Sensing
The compound’s derivatives could be used in developing colorimetric sensors for detecting various analytes due to their reactivity and color-changing properties when reacting with specific substances .
Environmental Applications: Water Decontamination
Research has shown that thiocyanates can be involved in environmentally-friendly processes for reducing pollutants like 4-nitrophenol . 4-Nitrophenacyl thiocyanate could be part of novel catalysts or reagents for water purification technologies.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl] thiocyanate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3S/c10-6-15-5-9(12)7-1-3-8(4-2-7)11(13)14/h1-4H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDZIDXSUWKPPNJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CSC#N)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70365799 |
Source


|
| Record name | 2-(4-Nitrophenyl)-2-oxoethyl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70365799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitrophenacyl thiocyanate | |
CAS RN |
6097-21-8 |
Source


|
| Record name | 2-(4-Nitrophenyl)-2-oxoethyl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70365799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

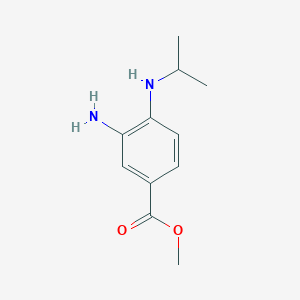
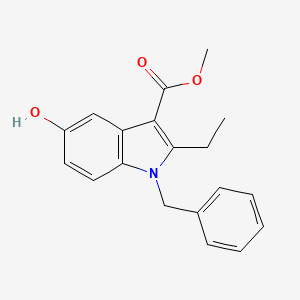

![2-nitro-11H-dibenzo[b,e][1,4]dioxepine](/img/structure/B1301204.png)
![5-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B1301213.png)




